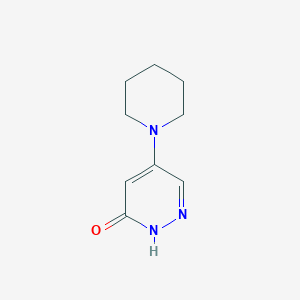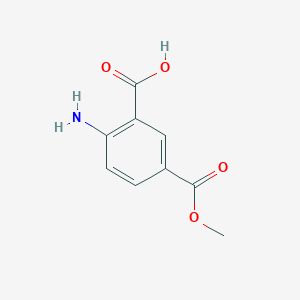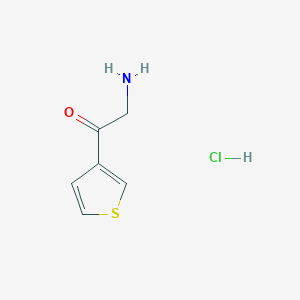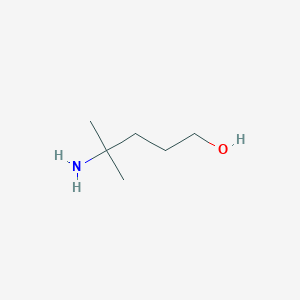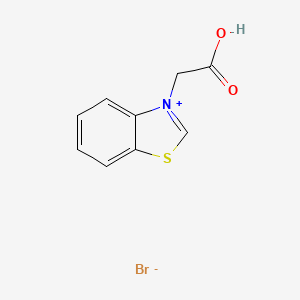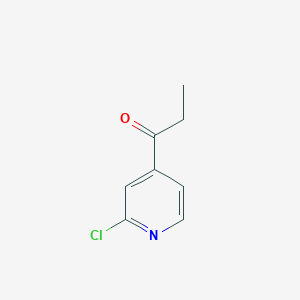
2-Chloro-4-propionylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-propionylpyridine is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. Pyridines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their ability to act as ligands and participate in various chemical reactions. The presence of a chloro and a propionyl group on the pyridine ring can significantly alter the chemical and physical properties of the compound, potentially leading to unique reactivity and applications.
Synthesis Analysis
The synthesis of chlorinated pyridines can be achieved through various methods. For instance, 2-chloro-6-trifluoromethylpyridine was synthesized starting from 2-chloro-6-trichloromethylpyridine with an 86% yield, showcasing the feasibility of chlorination in the pyridine ring . Another example is the synthesis of 2-chloro-4-aminopyridine from 2-chloropyridine through a green nitration and reduction process, which achieved an 81.3% yield . These methods demonstrate the potential pathways for synthesizing 2-chloro-4-propionylpyridine by modifying the functional groups attached to the pyridine nucleus.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be analyzed using various spectroscopic techniques. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was determined using X-ray analysis, and its structural features were further studied by IR, NMR, and electronic spectroscopy . Similarly, the optimized molecular structures and vibrational wavenumbers of compounds like 2-chloro-4-nitropyridine were investigated using density functional theory (DFT) calculations . These studies provide insights into the molecular geometry and electronic distribution in chlorinated pyridines, which would be relevant for 2-chloro-4-propionylpyridine as well.
Chemical Reactions Analysis
Chlorinated pyridines can undergo various chemical reactions, including direct arylation and Suzuki coupling, as demonstrated by the synthesis of a wide variety of heteroarylated 2-arylpyridines using bromo-2-chloropyridines . Additionally, the reactivity of chlorinated pyridines can be influenced by the presence of other substituents on the ring, as seen in the study of 2-chloro-4-nitropyridine and related compounds, where the reactivity was investigated through HOMO-LUMO energies and global descriptors . These findings suggest that 2-chloro-4-propionylpyridine could also participate in similar reactions, potentially leading to a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridines can be quite diverse. For example, the crystal and molecular structures of dimethyl bipyridyl complexes with chloranilic acid were determined, and their phase transitions and vibrations were studied . The study of supramolecular polymers synthesized from chlorinated terpyridines revealed insights into their large-scale synthesis and applications . Furthermore, the investigation of the structure, vibrational, electronic, and NMR analyses of various chlorinated pyridines provided detailed information on their properties, including molecular electrostatic potentials and thermodynamic properties . These studies highlight the importance of understanding the physical and chemical properties of chlorinated pyridines, which would be applicable to 2-chloro-4-propionylpyridine.
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Pyrimidines
- Field : Chemistry
- Application : “2-Chloro-4-propionylpyridine” is used in the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
- Method : The exact method of how “2-Chloro-4-propionylpyridine” is used in the synthesis of pyrimidines is not specified in the source .
- Results : Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
-
Anti-Inflammatory Activities
- Field : Pharmacology
- Application : Pyrimidines, which can be synthesized using “2-Chloro-4-propionylpyridine”, have been found to have anti-inflammatory effects .
- Method : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Fungicides and Insecticides Production
- Field : Agriculture
- Application : “2-Chloro-4-propionylpyridine” is used in the agricultural business to produce fungicides and insecticides .
- Method : The exact method of how “2-Chloro-4-propionylpyridine” is used in the production of fungicides and insecticides is not specified in the source .
- Results : The use of “2-Chloro-4-propionylpyridine” in the production of fungicides and insecticides helps in the protection of crops against various pests and diseases .
-
Antihistamines and Antiarrythmics Production
- Field : Pharmacology
- Application : “2-Chloro-4-propionylpyridine” is used to produce antihistamines and antiarrythmics for medicinal use .
- Method : The exact method of how “2-Chloro-4-propionylpyridine” is used in the production of antihistamines and antiarrythmics is not specified in the source .
- Results : Antihistamines are drugs that can relieve allergy symptoms, and antiarrythmics are medications used to treat abnormal rhythms of the heart, such as atrial fibrillation, atrial flutter, ventricular tachycardia, and ventricular fibrillation .
-
Synthesis of Pyrithione
- Field : Chemistry
- Application : “2-Chloro-4-propionylpyridine” is used in the synthesis of pyrithione . Pyrithione is a fungicide found in some shampoos .
- Method : The exact method of how “2-Chloro-4-propionylpyridine” is used in the synthesis of pyrithione is not specified in the source .
- Results : Pyrithione, the conjugate base of 2-mercaptopyridine-N-oxide, is a fungicide found in some shampoos .
-
Synthesis of Pyripropoxyfen
- Field : Chemistry
- Application : “2-Chloro-4-propionylpyridine” is used in the synthesis of pyripropoxyfen . Pyripropoxyfen is a pesticide that interferes with the growth and development of certain insects .
- Method : The exact method of how “2-Chloro-4-propionylpyridine” is used in the synthesis of pyripropoxyfen is not specified in the source .
- Results : Pyripropoxyfen is a pesticide that interferes with the growth and development of certain insects .
Safety And Hazards
While specific safety data for 2-Chloro-4-propionylpyridine was not found, related compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Eigenschaften
IUPAC Name |
1-(2-chloropyridin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-2-7(11)6-3-4-10-8(9)5-6/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHONLVKPBHGMJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80521844 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-propionylpyridine | |
CAS RN |
87121-53-7 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



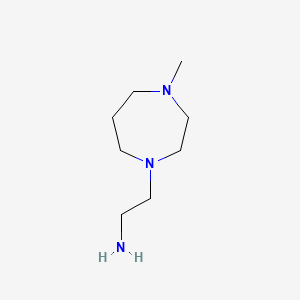

![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)
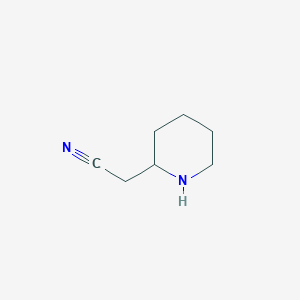
![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)
![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)

